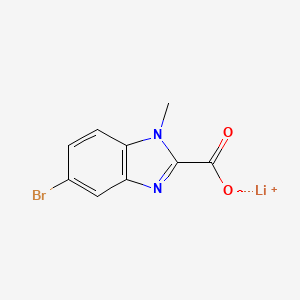
lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate is a chemical compound with the molecular formula C9H7BrN2O2Li It is a lithium salt of a brominated benzodiazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) under reflux conditions. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the benzodiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzodiazole derivatives can be formed.
Oxidation Products: Oxidized derivatives of the benzodiazole ring.
Reduction Products: Reduced forms of the benzodiazole ring.
Scientific Research Applications
Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. In biological systems, it may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-methyl-1H-indole-2-carboxylate
- 5-Bromo-1-methyl-1H-pyrazole-2-carboxylate
- 5-Bromo-1-methyl-1H-imidazole-2-carboxylate
Uniqueness
Lithium(1+) 5-bromo-1-methyl-1H-1,3-benzodiazole-2-carboxylate is unique due to its specific combination of a brominated benzodiazole ring and a lithium ion. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer enhanced stability, reactivity, and bioactivity .
Properties
Molecular Formula |
C9H6BrLiN2O2 |
|---|---|
Molecular Weight |
261.0 g/mol |
IUPAC Name |
lithium;5-bromo-1-methylbenzimidazole-2-carboxylate |
InChI |
InChI=1S/C9H7BrN2O2.Li/c1-12-7-3-2-5(10)4-6(7)11-8(12)9(13)14;/h2-4H,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
HZBJDWCJXFACPY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CN1C2=C(C=C(C=C2)Br)N=C1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


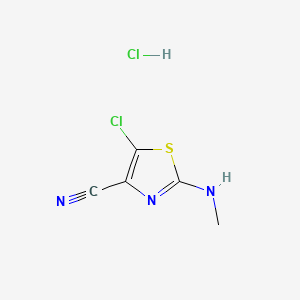
![Methyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13467656.png)
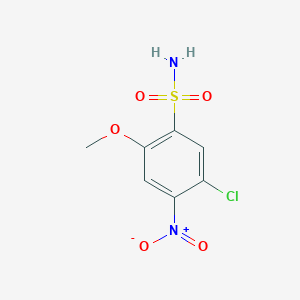
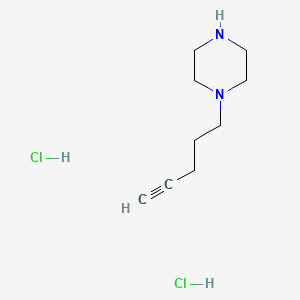
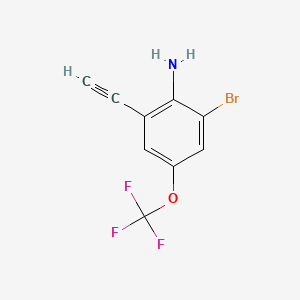
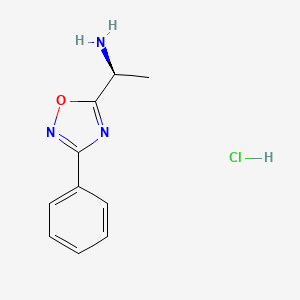

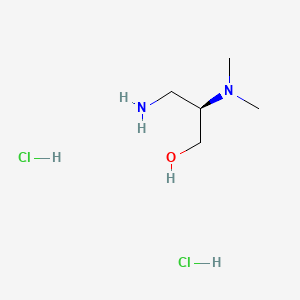
![Butyl 2-[(3-bromo-6-chloropyridin-2-yl)sulfanyl]acetate](/img/structure/B13467708.png)
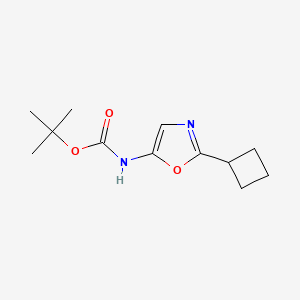

![5H,6H,7H,8H,9H-pyrido[3,2-c]azepine dihydrochloride](/img/structure/B13467716.png)
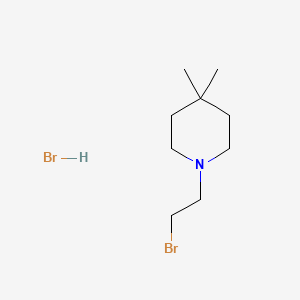
![Tert-butyl 4-hydroxy-2-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B13467727.png)
